3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2-methylpiperazin-1-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-7-6-10-4-5-13(7)8-9(14)12-3-2-11-8/h2-3,7,10H,4-6H2,1H3,(H,12,14) |
InChI Key |
GBGVVJCZJQJVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Ugi Reaction Approach
One of the most effective and versatile methods for synthesizing 3,4-dihydropyrazin-2(1H)-ones, including derivatives like this compound, is through the Ugi four-component reaction (Ugi-4CR). This method involves the condensation of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid in equimolar amounts, typically in methanol at room temperature for around 16 hours. The resulting Ugi adduct is then subjected to acid-mediated cyclization to form the dihydropyrazinone core.
Step 1: Ugi Reaction
The four components are combined and stirred in methanol to form the Ugi adduct without isolation.Step 2: Acid-Mediated Cyclization
Treatment of the Ugi adduct with 50% trifluoroacetic acid (TFA) in dichloromethane initiates a cascade reaction. The masked amino aldehyde is deprotected, and an intramolecular cyclization occurs, forming iminium intermediates that spontaneously convert into 3,4-dihydropyrazin-2(1H)-ones.Step 3: Optional Modifications
Depending on the carboxylic acid used, cyclization can proceed via different regioselective pathways (eastbound or westbound cyclization), influencing the final substitution pattern on the pyrazinone ring.
This method is advantageous due to its one-pot nature, high atom economy, and the ability to introduce diverse substituents by varying the starting materials, enabling rapid synthesis of compound libraries for drug discovery.
Reduction and Saturation Modifications
Following the acid-mediated cyclization, selective reduction can be employed to convert unsaturated intermediates into saturated derivatives such as piperazin-2-ones. This is typically achieved by treating the Ugi adduct or cyclized product with a mixture of TFA, triethylsilane (TES), and dichloromethane. This reduction step allows for fine-tuning of the compound's saturation level and potentially its biological activity.
Sequential Substitution and Cross-Coupling Methods
Alternative synthetic routes involve the use of selective substitution reactions on dihalo-pyrazinone intermediates. For example, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (S_NAr) have been utilized to introduce specific substituents onto the pyrazinone scaffold. These methods provide precise control over substitution patterns, allowing the synthesis of 3,5- and 3,6-disubstituted 2(1H)-pyrazinones, which are structurally related to this compound.
Cyclization Diversity and Regioselectivity
The regioselectivity of cyclization during the acid treatment of Ugi adducts is influenced by the nature of the carboxylic acid and protecting groups on amino acid components. For example:
- Use of N-Fmoc-protected α-amino acids favors westbound cyclization leading to amide-containing pyrazinones.
- Use of Boc-protected amino acids can result in deprotection and cyclization to different regioisomers.
- The size and nucleophilicity of substituents can favor formation of 6-membered or 7-membered rings, affecting the final compound structure.
Summary Table of Preparation Conditions and Outcomes
Detailed Research Findings
- The Ugi multicomponent approach provides a modular and efficient route to this compound and related compounds, enabling rapid access to diverse analogues for biological screening.
- Regioselectivity in cyclization is controllable by the choice of amino acid protecting groups and carboxylic acid components, allowing tailored synthesis of specific isomers.
- Reduction and oxidation steps post-cyclization expand the chemical space accessible from a common intermediate, facilitating structure-activity relationship studies.
- Cross-coupling methods complement the Ugi approach by enabling late-stage functionalization of the pyrazinone core, which is valuable for fine-tuning pharmacological properties.
- Analytical characterization using NMR (1H, 13C), LC/MS, and HRMS confirms the structures and purity of synthesized compounds, ensuring reproducibility and reliability of the preparation methods.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Opioid Receptor Affinity: The 2-methylpiperazine substituent enhances µ-opioid receptor binding compared to simpler alkylamino analogs (e.g., 3-aminomethyl derivatives) .
- Solubility and Bioavailability : Propenyloxy-substituted analogs (e.g., 1-methyl-3-(prop-2-en-1-yloxy) derivatives) exhibit higher lipophilicity (logP ~1.2) compared to polar brominated or sulfanyl-containing analogs .
Crystallographic and Analytical Data
- Purity and Handling : Commercial analogs like 2-bromo-5-hydroxypyrazine are available at >96% purity (HPLC), whereas research-grade compounds (e.g., fluorophenyl derivatives) often lack standardized quality controls .
Biological Activity
3-(2-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound notable for its unique structural features, including a piperazine ring and a dihydropyrazinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-(2-methylpiperazin-1-yl)-1H-pyrazin-2-one |
| CAS Number | 1601859-39-5 |
Structural Features
The structure of this compound includes:
- A piperazine ring that contributes to its biological interactions.
- A dihydropyrazinone moiety that enhances its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction can modulate enzyme activity and receptor binding, making it a candidate for drug development in several therapeutic areas, including cancer and neurological disorders.
Therapeutic Potential
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that compounds related to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The compound has been investigated for its potential to act against various microbial strains, suggesting its use in developing new antimicrobial agents.
Interaction Studies
Interaction studies focusing on the binding affinity of this compound with specific enzymes and receptors are crucial for understanding its mechanism of action. For example, research has explored its interactions with targets involved in cancer pathways and neurological disorders.
Study 1: Anticancer Properties
In a study examining the anticancer properties of various derivatives of this compound, researchers found that certain modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of the piperazine moiety in mediating these effects.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. It was found that this compound effectively inhibited specific enzymes associated with inflammatory responses, indicating potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This synthetic route is crucial for producing high-quality compounds for biological testing .
Derivatives and Their Activities
Several derivatives of this compound have been synthesized and tested for biological activity. Notable examples include:
| Compound Name | Activity |
|---|---|
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Antibacterial |
| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one | Antiproliferative |
These derivatives exhibit varying degrees of biological activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
